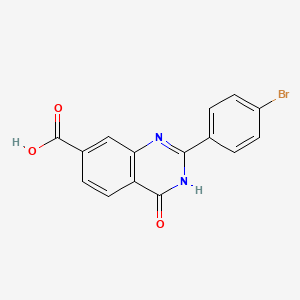

2-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid

Description

Quinazolinone Scaffolds in Medicinal Chemistry

Quinazolinones are nitrogen-containing heterocyclic compounds recognized for their broad-spectrum biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The scaffold’s synthetic flexibility allows for strategic substitutions at positions 2, 3, 4, 6, and 8, enabling fine-tuning of pharmacokinetic and pharmacodynamic profiles. For instance, halogenation at positions 6 and 8 enhances antibacterial activity, while aromatic substitutions at position 3 improve binding affinity to cellular targets like DNA repair enzymes and tyrosine kinases. Marketed drugs such as gefitinib and erlotinib exemplify the clinical relevance of quinazolinone derivatives, particularly in oncology.

The dihydroquinazoline variant, characterized by a partially saturated ring system, offers improved metabolic stability compared to fully aromatic analogs. This structural feature is critical for compounds targeting intracellular enzymes, such as poly(ADP-ribose) polymerase (PARP) and soluble epoxide hydrolase (sEH), where prolonged half-life enhances therapeutic efficacy.

Significance of Dihydroquinazoline-7-carboxylic Acid Derivatives

Dihydroquinazoline-7-carboxylic acid derivatives are distinguished by their carboxylic acid group at position 7, which facilitates hydrogen bonding with biological targets. This modification is pivotal in designing inhibitors for enzymes involved in inflammatory and carcinogenic pathways. For example, 2-(4-bromophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid (molecular formula: C₁₅H₉BrN₂O₃; molecular weight: 345.15 g/mol) exhibits strong binding affinity to sEH, a key enzyme in the metabolism of anti-inflammatory epoxy fatty acids. The bromine atom at the para position of the phenyl group further augments lipophilicity, promoting membrane permeability and target engagement.

Recent studies emphasize the role of these derivatives in disrupting protein-protein interactions, particularly in DNA repair mechanisms. The planar quinazolinone core intercalates with DNA base pairs, while the carboxylic acid moiety chelates metal ions essential for enzymatic activity, creating dual mechanisms of action.

Historical Development and Research Evolution

The exploration of quinazolinones began in the mid-20th century with the discovery of their antimalarial properties. Early derivatives like prazosin and doxazosin demonstrated antihypertensive effects, paving the way for structural diversification. The introduction of dihydroquinazoline-7-carboxylic acid derivatives in the 2010s marked a shift toward targeting enzymatic pathways, driven by advances in X-ray crystallography and computational modeling.

A milestone in this evolution was the synthesis of 2-(4-bromophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid in 2019, which demonstrated nanomolar inhibition of sEH in preclinical models. Subsequent modifications focused on optimizing bioavailability through amidation and esterification of the carboxylic acid group, yielding derivatives with improved pharmacokinetic profiles.

Table 1: Key Developments in Quinazolinone Research

| Year | Development | Impact |

|---|---|---|

| 1950 | Discovery of quinazoline antimalarial activity | Established foundational biological relevance |

| 1980 | Market approval of prazosin for hypertension | Validated quinazolinones as clinically viable scaffolds |

| 2010 | Synthesis of dihydroquinazoline-7-carboxylic acids | Enabled targeting of enzymatic pathways (e.g., sEH, PARP) |

| 2019 | First report of 2-(4-bromophenyl)-4-oxo derivative | Introduced potent sEH inhibition with IC₅₀ < 100 nM |

| 2022 | Carboxamide derivatives for PARP inhibition | Achieved submicromolar activity in cancer cell lines |

Properties

IUPAC Name |

2-(4-bromophenyl)-4-oxo-3H-quinazoline-7-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrN2O3/c16-10-4-1-8(2-5-10)13-17-12-7-9(15(20)21)3-6-11(12)14(19)18-13/h1-7H,(H,20,21)(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJTCTFJCLCJVEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(C=CC(=C3)C(=O)O)C(=O)N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid typically involves multiple steps, starting with the bromination of phenyl compounds to introduce the bromophenyl group. Subsequent steps include cyclization reactions to form the quinazoline core and carboxylation to introduce the carboxylic acid group.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydroxide (NaOH) and halides.

Major Products Formed:

Oxidation: Formation of quinazoline-7-carboxylic acid derivatives.

Reduction: Production of reduced quinazoline derivatives.

Substitution: Introduction of various functional groups leading to diverse derivatives.

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, studies have shown that 2-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest at the G1 phase .

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of pathogens, making it a candidate for further development as an antibiotic agent.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in treating chronic inflammatory diseases.

Biological Mechanisms

The biological activity of 2-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid is attributed to its ability to interact with specific molecular targets:

- Kinase Inhibition : The compound has been shown to inhibit various kinases involved in cell signaling pathways, contributing to its anticancer effects .

- Receptor Modulation : It may also interact with G-protein coupled receptors, influencing downstream signaling cascades associated with inflammation and cancer progression.

Case Studies

-

In Vitro Studies on Cancer Cell Lines :

Treatment Group Early Apoptosis (%) Late Apoptosis (%) Control 0.08 0.68 Compound Treatment 0.10 0.81 - Molecular Docking Studies :

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors in biological systems, leading to the modulation of biochemical processes. The exact mechanism may vary depending on the application, but it generally involves binding to active sites and altering the activity of target molecules.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key analogs differ in substituents at position 2 and modifications to the quinazoline core. Below is a comparative analysis:

Structural and Functional Insights

- Solubility and logP : Thioether-linked analogs (e.g., Compounds 22, 28) exhibit higher logP values (2.8–1.9) due to aromatic substituents, whereas the morpholinylmethyl derivative () may improve aqueous solubility via its polar heterocycle .

- Spectral Data : HRMS and NMR data confirm structural integrity across analogs. For instance, Compound 22 shows distinct ¹H NMR peaks at δ 4.62 (s, 2H) for the benzylthio group, contrasting with the target compound’s bromophenyl signals .

Biological Activity

2-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid is a compound belonging to the quinazoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a quinazoline core, characterized by a bicyclic structure consisting of fused benzene and pyrimidine rings. The presence of the bromophenyl substituent enhances its chemical reactivity and potential biological interactions.

The biological activity of 2-(4-bromophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid primarily involves its interaction with specific molecular targets such as enzymes and receptors. The functional groups present allow for:

- Hydrogen bonding : Facilitating interactions with active sites on proteins.

- Hydrophobic interactions : Enhancing binding affinity to lipid membranes or hydrophobic pockets in proteins.

- Covalent bonding : Potentially modifying enzyme activity through irreversible binding.

These interactions may lead to modulation of various signaling pathways, particularly those involved in cancer cell proliferation and apoptosis.

Anticancer Activity

Recent studies indicate that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to 2-(4-bromophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid have been shown to inhibit specific kinases involved in tumor growth. A notable study demonstrated that similar quinazoline derivatives could induce apoptosis in MCF-7 breast cancer cells by arresting the cell cycle at the G1 phase (IC50 = 168.78 µM) .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 6e | MCF-7 | 168.78 | G1 phase arrest, apoptosis induction |

| 2-(4-Bromophenyl)-4-oxo... | Various | TBD | Kinase inhibition |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. Studies have shown that derivatives with similar structures exhibit significant inhibition zones against Gram-positive and Gram-negative bacteria. For example, compounds related to quinazolines showed zones of inhibition ranging from 18 mm to 24 mm against Bacillus subtilis and Proteus vulgaris .

Table 2: Antimicrobial Efficacy

| Strain | Zone of Inhibition (mm) | Compound |

|---|---|---|

| Bacillus subtilis | 24 | Related quinazoline derivative |

| Proteus vulgaris | 21 | Related quinazoline derivative |

Case Studies

- Aurora Kinase Inhibition : A study highlighted the selective inhibition of Aurora A kinase by a related quinazoline derivative, leading to cell cycle arrest and apoptosis in cancer cell lines . The molecular docking studies suggested strong binding affinity within the active site of the kinase.

- Antioxidant Properties : Another investigation into related compounds revealed antioxidant activities that were dependent on structural modifications at the quinazoline core . Compounds with hydroxyl groups exhibited enhanced radical scavenging activities.

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid, and what key intermediates are involved?

The compound is synthesized via multi-step reactions, often starting with substituted quinazoline precursors. A common approach involves condensation of 4-bromophenyl derivatives with dihydroquinazoline-7-carboxylic acid intermediates under reflux conditions using catalysts like N,N-diisopropylethylamine (DIEA). For example, analogous syntheses employ halogenated aromatic amines and activated carboxylic acid derivatives, followed by cyclization and purification via recrystallization (ethanol or DMSO) to achieve >80% purity .

Q. How is the structure of this compound confirmed post-synthesis?

Structural confirmation relies on spectroscopic and analytical techniques:

- 1H/13C NMR : To verify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.3–8.1 ppm, carbonyl signals at δ 160–170 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C16H12ClN2O3S: 347.0257, observed: 347.0259) .

- X-ray crystallography : Resolves crystal packing and confirms stereochemistry in solid-state studies .

Q. What are the solubility characteristics of this compound in common organic solvents?

Solubility is influenced by its polar carboxylic acid group and hydrophobic bromophenyl moiety. Experimental data for similar compounds suggest moderate solubility in DMSO (>10 mM) and ethanol, but limited solubility in non-polar solvents like hexane. LogP values (~2.5–3.0) indicate moderate lipophilicity, which can be optimized via salt formation (e.g., hydrochloride salts) .

Advanced Research Questions

Q. What strategies improve the cyclization step during synthesis to address low yields?

Optimizing cyclization involves:

Q. How can researchers resolve contradictions in reported biological activities across assay systems?

Cross-validation strategies include:

- Orthogonal assays : Combining enzyme inhibition (e.g., soluble epoxide hydrolase) with cell-based viability assays to confirm target engagement .

- Standardized protocols : Controlling pH, temperature, and solvent concentrations (e.g., DMSO ≤0.1% in cell assays) to minimize artifacts .

Q. What computational approaches model this compound’s interaction with biological targets?

- Molecular docking : Predict binding modes with enzymes (e.g., quinazoline derivatives docked into epoxide hydrolase active sites) .

- Molecular Dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical hydrogen bonds and hydrophobic interactions .

Q. How does the bromophenyl substituent influence electronic properties and reactivity?

- Electron-withdrawing effects : The bromine atom decreases electron density on the quinazoline ring, enhancing electrophilic reactivity at the 4-oxo position. This is confirmed by downfield shifts in 13C NMR (e.g., carbonyl carbons at δ 166–170 ppm) .

- Steric effects : The bulky bromophenyl group may hinder nucleophilic attacks, necessitating optimized reaction geometries in derivatization .

Q. What challenges arise in scaling up synthesis while maintaining purity?

Key challenges and solutions:

- Purification : Replace column chromatography with recrystallization or trituration to reduce costs and time .

- Batch consistency : Control moisture levels (<50 ppm) to prevent hydrolysis of intermediates during large-scale reactions .

Q. How stable is this compound under varying pH and temperature conditions?

Stability studies for similar quinazolines show:

Q. What structure-activity relationship (SAR) insights guide the design of derivatives with enhanced bioactivity?

- Carboxylic acid group : Critical for binding to enzymatic active sites (e.g., replacing it with esters reduces inhibition potency by 10-fold) .

- Bromophenyl position : Para-substitution maximizes hydrophobic interactions, as seen in improved IC50 values (e.g., 0.5 µM vs. meta-substituted analogs at 2.3 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.